(Autg)2(dppe)

Übersicht

Beschreibung

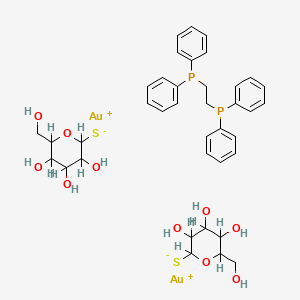

The compound mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] , commonly referred to as (Autg)2(dppe) , is a gold-containing complex that has shown significant activity in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] involves the reaction of gold(I) chloride with 1,2-bis(diphenylphosphino)ethane and 1-thio-beta-D-glucopyranose under specific conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Coordination Chemistry of DPPE Ligands

DPPE is a bidentate ligand that forms stable complexes with transition metals (e.g., Pd, Ni, Pt, Au) via chelation. Its natural bite angle (86°) facilitates the formation of five-membered metallacycles, enhancing catalytic stability and selectivity .

Key Reactions:

-

Reduction with Lithium :

DPPE reacts with Li to form a disecondary phosphine: -

Oxidation :

\text{ C H PCH CH P C H H O C H P O CH CH P C H }$$[2].

Reacts with H₂O₂ to form phosphine oxides:

Table 1: Metal Complexes and Their Reactivity

Table 2: Representative Unsymmetric DPPE Syntheses

| Substrates | Conditions | Yield (%) | Product (Ar₁ ≠ Ar₂) |

|---|---|---|---|

| (p-NMe₂-C₆H₄)₂P(O)H + (p-CF₃-C₆H₄)₂PCl | 10 atm C₂H₄, Ir photocatalyst | 63–82 | (p-NMe₂-C₆H₄)₂PCH₂CH₂P(p-CF₃-C₆H₄)₂ |

Mechanistic Insights from Computational Studies

-

Artificial Force Induced Reaction (AFIR) :

Quantum chemical calculations reveal that DPPE forms via radical recombination of phosphinyl intermediates (e.g., Ph₂P·) with ethylene. Activation barriers for singlet/triplet states are nearly identical (ΔG‡ ≈ 10 kcal/mol) . -

Photocatalytic Pathways :

Blue LED irradiation (440 nm) promotes P–P bond cleavage in diphosphines, enabling energy transfer to triplet states (ΔE = 39 kcal/mol) .

Redox Behavior and Ligand Tuning

-

Hydrosilane Reduction :

DPPE dioxides (e.g., (C₆H₅)₂P(O)CH₂CH₂P(O)(C₆H₅)₂) are reduced to DPPE using PhSiH₂-O-SiH₂Ph . -

Electronic Effects :

Electron-withdrawing groups (e.g., –CF₃) lower the HOMO energy of PdCl₂(dppe) complexes, altering UV-Vis absorption profiles .

Industrial and Synthetic Utility

Wissenschaftliche Forschungsanwendungen

Transition Metal Catalysis

The compound is primarily utilized in transition metal-catalyzed reactions. The bidentate nature of dppe allows it to stabilize metal centers effectively, enhancing catalytic activity and selectivity. For instance, unsymmetric dppe derivatives have been shown to improve regioselectivity and enantioselectivity in hydroformylation reactions, which are critical in synthetic organic chemistry .

Supported Catalysts

Recent studies have demonstrated that binuclear gold phosphine complexes, such as , serve as single-source precursors for supported catalysts. These catalysts are tested in carbon monoxide oxidation reactions, revealing that the ligand's electronic properties significantly affect the catalyst's performance. The formation of a phosphorus-containing binding pocket enhances the thermal stability of gold nanoparticles while influencing their electronic properties through charge transfer processes .

Antitumor Complexes

Research has indicated that complexes containing dppe exhibit promising antitumor activity. For example, studies on the phosphorus-31 NMR characteristics of complexes suggest their potential as anticancer agents due to their ability to interact with biological thiols and plasma proteins, leading to the conversion into more active forms .

Synthetic Routes

The synthesis of typically involves the reaction of gold precursors with dppe under controlled conditions to ensure stability and yield. Various methods have been explored for synthesizing dppe derivatives, including radical difunctionalization techniques that allow for greater versatility in ligand design .

Characterization Techniques

Characterization of is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the structural properties and coordination environment of the metal-ligand complex .

Case Studies

Wirkmechanismus

The mechanism by which mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] exerts its effects involves several pathways:

DNA Synthesis Inhibition: The compound preferentially inhibits DNA synthesis in cells, leading to the production of DNA single- and double-strand breaks.

Cell Cycle Arrest: It induces an S-phase block at low concentrations and a secondary block at the G1/S boundary at higher concentrations.

Cytotoxic Effects: The compound’s cytotoxic mechanism is distinct from other gold complexes, making it a unique candidate for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(diphenylphosphino)ethane gold(I) chloride: A related compound with similar structural features but different reactivity and applications.

Uniqueness

mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: is unique due to its specific ligand structure and the presence of the 1-thio-beta-D-glucopyranosato-S ligand, which imparts distinct biological and chemical properties. Its ability to induce DNA damage and cell cycle arrest sets it apart from other gold complexes .

Eigenschaften

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFIWSUQZNURU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Au2O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105177-81-9 | |

| Record name | SK&F 102912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105177819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.